Potassium methylsilanetriolate
Description
Contextualization within Organosilicon Chemistry Research
Organosilicon chemistry, a major branch of chemical science, focuses on compounds containing carbon-silicon bonds. Potassium methylsilanetriolate is a key compound within this field, primarily utilized as a precursor for synthesizing a variety of silicon-containing materials, such as silicone polymers and specialized coatings. guidechem.com The compound is part of a broader class of materials known as silicones, which are widely employed as basic materials, modifiers, or additives across numerous industries, including construction, electronics, and textiles. guidechem.com
Research in this area often involves the controlled hydrolysis and condensation of organosilicon precursors. This compound is typically prepared by reacting methyltrimethoxysilane (B3422404) or methyltrichlorosilane (B1216827) with potassium hydroxide (B78521) in an aqueous solution. chembk.comgoogle.com This process yields a stable, water-soluble solution that can be readily used for various applications. atamankimya.com Its role as a chemical intermediate is crucial for the production of siloxanes, which are foundational components in adhesives, sealants, and water-repellent treatments. atamankimya.com The compound's ability to impart hydrophobicity is a key area of study, making it a valuable subject in materials science for creating water-resistant surfaces on substrates like masonry, ceramics, and textiles. atamankimya.comguidechem.com
Historical Perspectives on Silanetriolate Chemistry Development
The development of silanetriolate chemistry is intrinsically linked to the broader history of organosilicon compounds, which began to gain significant traction in the 1940s with the invention of the direct process for producing methylchlorosilanes. guidechem.com These precursors, such as methyltrichlorosilane, became the building blocks for a vast array of silicone materials. wikipedia.org The synthesis of alkali-metal alkyl siliconates, including potassium and sodium methylsilanetriolate, emerged from the need for water-soluble and reactive silicon-based reagents.
Early methods involved the reaction of organochlorosilanes with alkali metal hydroxides or alcoholates. chembk.comscispace.com For instance, this compound can be synthesized by the reaction of methyltrichlorosilane with water and potassium hydroxide. chembk.com An alternative and common route is the hydrolysis of alkoxysilanes like methyltrimethoxysilane (MTMS) with aqueous potassium hydroxide. google.com This reaction, which involves cleaving the Si-O-R bonds to form Si-OH groups, is carefully controlled, often at a pH between 10 and 12, to manage the subsequent condensation reactions. Historically, these aqueous solutions of siliconates were used for applications like soil treatment, although environmental concerns regarding the high alkalinity of by-products have been noted. scispace.com The ongoing research focuses on refining synthesis methods to control the structure and reactivity of these compounds for more specialized applications.
Fundamental Chemical Structures and Bonding Considerations within the Silanetriolate Class
The fundamental structure of a silanetriolate, such as this compound, consists of a central silicon atom bonded to an organic group (in this case, a methyl group) and three oxygen atoms. guidechem.com The silicon atom is tetrahedral and often described as sp³ hybridized. wikipedia.org The compound is the potassium salt of methylsilanetriol (B1219558), CH₃Si(OH)₃. In the presence of a strong base like potassium hydroxide, the acidic protons of the silanol (B1196071) (Si-OH) groups are removed, resulting in the formation of the methylsilanetriolate anion, [CH₃SiO₃]³⁻, which is charge-balanced by three potassium cations (K⁺).
The bonding within the [CH₃SiO₃]³⁻ anion is primarily covalent, featuring a stable carbon-silicon bond and three silicon-oxygen bonds. The bond between the potassium ions and the oxygen atoms is ionic in nature, which accounts for the compound's solubility in water. chembk.com The presence of the hydrophobic methyl group and the hydrophilic, ionic silanetriolate end gives the molecule amphiphilic characteristics, which are key to its function as a surface modifier and surfactant. cymitquimica.comguidechem.com When applied to a surface, the silanetriolate can react with atmospheric carbon dioxide or acidic sites on the substrate, leading to the formation of methylsilanetriol, which then polymerizes into a stable, water-repellent polysiloxane network. guidechem.com
Interactive Table: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 31795-24-1 | guidechem.com |
| Molecular Formula | CH₃K₃O₃Si or CH₅KO₃Si (varies with hydration/formulation) | guidechem.comchembk.com |
| Appearance | Colorless to yellowish liquid (aqueous solution) | guidechem.comcymitquimica.com |
| Solubility | Soluble in water | guidechem.comcymitquimica.comchembk.com |
| Density (at 25°C) | 1.25-1.4 g/cm³ | guidechem.com |
| Odor | Slight |
Significance of this compound as a Core Research Subject
This compound is a subject of significant research due to its versatile properties and wide range of established and potential applications. Its primary significance lies in its function as a highly effective water-repellent agent for mineral and porous construction materials like bricks, tiles, and masonry. atamankimya.comatamanchemicals.com The treatment imparts hydrophobicity without substantially impeding the material's water vapor permeability, which prevents issues like efflorescence and damage from freeze-thaw cycles. atamankimya.comatamanchemicals.com
In the field of materials science, it serves as a crucial precursor for creating silicone-based polymers and modifying surfaces to enhance properties like adhesion and water resistance. guidechem.comcymitquimica.com Research has demonstrated its efficacy in coatings and paints, where it improves durability and prevents moisture damage. atamankimya.com Beyond construction, it has shown superior performance as a shale inhibitor in the oil and gas industry compared to its sodium counterpart, by making bentonite (B74815) surfaces more hydrophobic and preventing swelling. guidechem.com
A novel research application involves its use in the conservation of paper artifacts. This compound reacts with acids in aged paper or carbon dioxide from the air to deacidify and strengthen the paper by forming silanol groups that bond with cellulose (B213188), and depositing an alkaline reserve of potassium carbonate. guidechem.com It is also investigated as an intermediate in the synthesis of other chemicals and as a catalyst in certain organic reactions. atamankimya.comchembk.comdechochem.com This broad utility makes this compound a cornerstone compound for both industrial processes and advanced chemical research.
Interactive Table: Comparison of Related Organosilicon Compounds
| Compound | Formula | Key Feature | Primary Application Context | Source(s) |
| This compound | CH₃K₃O₃Si | Water-soluble, ionic silanetriolate | Water-repellent for masonry, precursor | guidechem.comatamankimya.com |
| Sodium Methylsilanetriolate | CH₃Na₃O₃Si | Similar to potassium salt, also water-soluble | Water-repellent, concrete additive | guidechem.comsmolecule.com |
| Methyltrimethoxysilane (MTMS) | CH₃Si(OCH₃)₃ | Non-ionic liquid, hydrolyzes to form silanols | Precursor for silicones, crosslinker | google.comwikipedia.org |
| Methyltriethoxysilane (MTES) | CH₃Si(OCH₂CH₃)₃ | Similar to MTMS, hydrolyzes to form silanols | Precursor for silica (B1680970) networks | scispace.com |
| Methyltrichlorosilane | CH₃SiCl₃ | Highly reactive liquid, precursor to alkoxysilanes | Starting material for silicone production | chembk.comwikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
18089-65-1 |
|---|---|
Molecular Formula |
CH5KO3Si |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
potassium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH5O3Si.K/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
InChI Key |
MQGFFOISLVUDQU-UHFFFAOYSA-N |
SMILES |
C[Si](O)(O)[O-].[K+] |
Isomeric SMILES |
C[Si](O)(O)[O-].[K+] |
Canonical SMILES |
C[Si](O)(O)[O-].[K+] |
Other CAS No. |
31795-24-1 18089-65-1 |
physical_description |
Liquid |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Potassium Methylsilanetriolate
Established Synthetic Routes and Reaction Conditions
The primary and most established method for synthesizing potassium methylsilanetriolate involves the direct reaction of a silicon-based precursor with a potassium source in an aqueous environment.
Reaction of Methylsilanetriol (B1219558) with Potassium Hydroxide (B78521) in Aqueous Media
The fundamental synthesis route for this compound is the reaction between methylsilanetriol and potassium hydroxide (KOH). unilongmaterial.com This reaction is typically performed in an aqueous solution where methylsilanetriol is neutralized by the strong base, potassium hydroxide, to form the corresponding tripotassium salt.
CH₃Si(OH)₃ + 3KOH → K₃[CH₃SiO₃] + 3H₂O
The process is conducted under controlled conditions to ensure the desired product is formed efficiently. Key parameters such as pH and temperature are carefully managed.
| Parameter | Value | Source |
| pH | 10–12 | |
| Temperature | 40–60°C |
Optimization Strategies for Yield and Purity in Laboratory Synthesis
To maximize the yield and purity of this compound in a laboratory setting, several optimization strategies are employed. A primary strategy involves using an excess of potassium hydroxide to ensure the complete conversion of methylsilanetriol to its tripotassium salt.
Furthermore, precise control over reaction conditions is paramount. Maintaining the pH between 10 and 12 and the temperature in the 40–60°C range is critical for optimizing the reaction. Post-synthesis, purification steps such as vacuum distillation and recrystallization are essential to achieve a purity level greater than 95%.
Industrial-Scale Production Optimization and Process Development
The principles of laboratory synthesis are adapted and scaled for industrial production, with a focus on efficiency, cost-effectiveness, and process safety. Industrial manufacturing of this compound is significant, with production volumes in the European Economic Area estimated to be between 1,000 and 10,000 tonnes annually. atamankimya.com
Industrial processes utilize large-scale reactors but adhere to similar reaction conditions as in the laboratory, optimized for high yield and purity. atamankimya.com A critical aspect of industrial process development is managing the highly alkaline conditions. The pH is typically stabilized at a higher range of 12–13 to prevent the premature gelation of the product. This high alkalinity necessitates the use of specialized, corrosion-resistant equipment, such as nickel alloys, to safely handle the potassium hydroxide. Process development may also incorporate steps like spray drying to produce a consistent, solid final product.
Advanced Purification Techniques and Methodological Considerations
Achieving high-purity this compound requires advanced purification techniques to remove by-products and unreacted starting materials.
Crystallization Protocols for Product Isolation
Crystallization is a primary technique for isolating and purifying the final product. The process typically involves dissolving the crude this compound in hot water to create a saturated solution. smolecule.com This is followed by a period of controlled cooling, which promotes the formation of large, pure crystals as the solubility of the compound decreases at lower temperatures. smolecule.com
Based on protocols for structurally similar compounds, an effective method involves heating the aqueous solution to 80-90°C for complete dissolution, followed by a slow cooling rate of 1-2°C per minute. smolecule.com This controlled cooling is crucial for influencing the final crystal size and purity. smolecule.com
Filtration Methodologies for Impurity Removal
Following crystallization, filtration is employed to separate the purified solid product from the mother liquor, which contains soluble impurities. smolecule.com The solid crystals collected on the filter are then washed to remove any remaining impurities. smolecule.comgoogle.com
For effective impurity removal, particularly residual potassium hydroxide and other ionic by-products, washing with cold water is the preferred method. smolecule.com Using cold water minimizes the risk of dissolving the desired product while effectively washing away contaminants. smolecule.com Methodological considerations suggest that performing multiple washes with smaller volumes of cold distilled water is more effective for purification than a single wash with a large volume. smolecule.com
Vacuum Distillation in Silanolate Purification
Vacuum distillation, also known as distillation under reduced pressure, is a crucial purification technique used in organosilicon chemistry. wikipedia.org The fundamental principle of this method is that reducing the pressure above a liquid mixture lowers the boiling points of its components. wikipedia.orgrochester.edu This is particularly advantageous for compounds that are sensitive to high temperatures and may decompose, oxidize, or polymerize at their atmospheric boiling point. wikipedia.orggoogle.com
In the context of producing silanolates like this compound, vacuum distillation is not typically used to purify the final solid salt product itself. Instead, it is applied to purify liquid precursors, such as siloxane fluids, or to remove volatile impurities and byproducts from the reaction mixture. google.com For example, low-molecular-weight siloxanes can be removed from a siloxane fluid by performing vacuum distillation at a specific temperature for a set duration. google.com This process, however, can be time-consuming and energy-intensive. google.com
The main advantages of using vacuum distillation in related processes include:
Protection of Temperature-Sensitive Compounds : Lower operating temperatures prevent the thermal degradation of sensitive materials. bevzero.com
Energy Savings : Reduced boiling points require less heat energy compared to atmospheric distillation. bevzero.combuschvacuum.com
Increased Yield and Purity : By minimizing side reactions and decomposition that can occur at higher temperatures, a purer product and higher yield can be achieved. buschvacuum.com
A typical laboratory or industrial vacuum distillation setup consists of several core components designed to heat the mixture, separate the components, and condense and collect the purified substance under reduced pressure. buschvacuum.com
Table 3: Core Components of a Vacuum Distillation System
| Component | Function |
|---|---|
| Reaction Vessel / Heater | Heats the liquid mixture to boil the component with the lowest boiling point. buschvacuum.com |
| Fractionating Column | Enhances the separation of components with close boiling points to achieve a purer product. buschvacuum.com |
| Condenser | Cools the vapor, returning it to a liquid state. buschvacuum.com |
| Receiving Vessel | Collects the purified liquid (distillate). buschvacuum.com |
| Vacuum Pump | Reduces the pressure within the entire system. buschvacuum.com |
Spectroscopic and Structural Elucidation Techniques for Potassium Methylsilanetriolate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of potassium methylsilanetriolate, offering precise information about the local chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.
The presence and characteristics of the silicon-methyl (Si–CH₃) bond are fundamental to the identity of this compound. Both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR spectroscopy are instrumental in confirming this structural feature.
²⁹Si NMR: ²⁹Si NMR spectroscopy provides direct evidence for the silicon environment. huji.ac.il Silicon-29 has a spin of 1/2 and, despite its low natural abundance and sensitivity, yields sharp signals with a wide chemical shift range, making it highly informative for characterizing silicon compounds. huji.ac.il The ²⁹Si NMR spectrum of this compound would show a resonance at a specific chemical shift corresponding to a silicon atom bonded to one methyl group and three oxygen atoms (in the form of silanolate groups). While specific chemical shift values for this compound are not widely published, the analysis of related organosilicon compounds indicates that the chemical environment significantly influences the shift. uni-muenchen.deresearchgate.net For instance, trimethylsilyl (B98337) groups bonded to a silica (B1680970) surface show a downfield shift in the solid-state compared to their solution state. uni-muenchen.de
A typical approach for analyzing organosilicon compounds by NMR is summarized below:
| Spectroscopic Data for Organosilicon Compound Analysis | |
| Technique | Information Yielded |
| ¹H NMR | Presence and environment of methyl protons on silicon. |
| ¹³C NMR | Signal from the methyl carbon. |
| ²⁹Si NMR | Direct observation of the silicon atom's chemical environment. |
| Reference | researchgate.net |
Investigating the coordination environment of the potassium ion in this compound can be accomplished using potassium (³⁹K) NMR spectroscopy. Potassium has three NMR-active isotopes: ³⁹K, ⁴⁰K, and ⁴¹K. huji.ac.il Of these, ³⁹K is generally the preferred nucleus for NMR studies due to its higher natural abundance and sensitivity compared to the other isotopes. huji.ac.il
All potassium isotopes are quadrupolar, which means their interaction with the electric field gradient at the nucleus can lead to broad resonance signals, with the linewidth increasing with the asymmetry of the potassium ion's environment. huji.ac.il This property, while challenging, can be exploited to study the binding and coordination of potassium ions. Changes in the ³⁹K NMR signal's chemical shift and, more significantly, its relaxation rate can provide insights into the nature of the Si-O-K ionic bond and the interactions of the potassium cation with the silanetriolate anion and the solvent. huji.ac.il
| Properties of Potassium NMR Isotopes | |||
| Isotope | Spin (I) | Natural Abundance (%) | Relative Sensitivity |
| ³⁹K | 3/2 | 93.26 | 5.08 x 10⁻³ |
| ⁴⁰K | 4 | 0.012 | 6.89 x 10⁻⁵ |
| ⁴¹K | 3/2 | 6.73 | 9.03 x 10⁻⁴ |
| Reference | huji.ac.il |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. A crucial feature for confirming the salt's formation is the band associated with the silicon-oxygen-potassium (Si-O-K) group. Metal silanolates exhibit a strong absorption band in the region of 1000-900 cm⁻¹, which is indicative of the Si-O-Metal stretch. gelest.com The presence of a strong band in this region of the FTIR spectrum of this compound would provide key evidence for the existence of the Si-O⁻K⁺ ionic bond. Other characteristic bands would include those for Si-C and C-H vibrations of the methyl group.
| Characteristic FTIR Absorption Bands for Silanolates | |
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Si-O-Metal | 1000 - 900 (strong) |
| Si-OH (free silanol) | ~3690 (sharp) |
| Si-C | Various, typically found in the fingerprint region |
| C-H (in Si-CH₃) | ~2960, ~2900 |
| Reference | gelest.com |
X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination
While a specific, publicly available crystal structure of this compound is not readily found, the technique has been widely applied to related alkali metal organosilicates and other potassium salts. nih.govresearchgate.net Such studies reveal how alkali metal cations are typically coordinated by multiple oxygen atoms from surrounding anions, forming complex lattice structures. nih.gov For this compound, XRD would be expected to reveal a polymeric or network structure held together by the ionic interactions between the K⁺ ions and the [CH₃Si(O)₃]³⁻ derived units. Powder XRD (PXRD) can also be used to identify the crystalline phases present in a bulk sample. researchgate.netmdpi.com
| Information from XRD Analysis of Crystalline Solids | |
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The set of symmetry operations that describe the crystal lattice. |
| Atomic Coordinates | The positions of each atom within the unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
| Coordination Environment | The number and arrangement of neighboring atoms around a central atom (e.g., K⁺). |
| Reference | nih.govnih.gov |
Advanced Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Field Desorption (FD) would be most appropriate. scribd.com These methods can ionize the compound with minimal fragmentation, allowing for the observation of the molecular ion or related species. For instance, in negative ion mode, one might expect to observe the methylsilanetriolate anion [CH₃Si(OH)₂O]⁻ or related species. In positive ion mode, adducts involving the potassium ion could be detected.
Potassium cationization is a known phenomenon in some mass spectrometry techniques, where a potassium ion attaches to a neutral molecule, forming a [M+K]⁺ adduct. nih.gov Analysis of this compound could potentially show ions corresponding to clusters of the salt.
Tandem mass spectrometry (MS/MS) could be used to induce fragmentation of a selected parent ion. The resulting fragment ions would provide valuable structural information. For example, fragmentation of the methylsilanetriolate anion could involve the loss of the methyl group or hydroxyl groups.
| Potential Mass Spectrometry Data for this compound | |
| Ionization Technique | Expected Observation |
| ESI (Negative Mode) | Detection of the methylsilanetriolate anion, e.g., [CH₃Si(OH)₂O]⁻. |
| ESI (Positive Mode) | Detection of potassium-containing species, e.g., adducts. |
| FD | Potential observation of molecular ions or protonated/cationized molecules. nih.gov |
| MS/MS | Fragmentation patterns providing structural details of the anion. whitman.edulibretexts.orglibretexts.org |
Chromatographic Separations Coupled with Spectroscopic Detection
Hyphenated chromatographic and spectroscopic techniques are indispensable for the analysis of complex mixtures containing this compound and its related compounds. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy, enabling the detailed characterization of individual components.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for this purpose. LC separates compounds based on their interactions with a stationary and mobile phase, while MS provides information on the mass-to-charge ratio of the eluted molecules and their fragments. This allows for the unambiguous identification and quantification of this compound, even in trace amounts within complex matrices. For instance, LC-MS has been successfully employed to analyze the products of atmospheric degradation of organosilicon compounds, confirming the formation of methylsilanetriol (B1219558) from species like dimethylsilanediol.
In a typical LC-MS setup for analyzing compounds like this compound, a reversed-phase column, such as a hydro-Synergi column, might be used. nih.gov The mobile phase often consists of a gradient of an organic solvent like acetonitrile (B52724) in water, with a small amount of an acid like formic acid to aid in ionization. nih.gov Detection is commonly achieved using electrospray ionization (ESI) in positive-ion mode, which is well-suited for polar molecules. nih.govscribd.com The presence of potassium ions in biological samples can sometimes interfere with ESI-MS analysis by forming adducts and causing ion suppression; however, sample preparation techniques like cation exchange solid-phase extraction can mitigate these effects. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable derivatives of this compound. For GC-MS analysis, non-volatile compounds like methylsilanetriol often require derivatization to increase their volatility. A common method is trimethylsilylation. nih.gov GC-MS has been utilized in the study of the initial stages of hydrolysis of compounds like tetramethoxysilane. scirp.org
The selection between LC-MS and GC-MS depends on the specific properties of the analytes and the goals of the analysis. Both techniques provide critical data for identifying reaction products, intermediates, and degradation species in studies involving this compound.
Interactive Data Table: Comparison of Chromatographic Techniques
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase, followed by mass analysis. | Separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass analysis. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. scribd.com | Requires volatile and thermally stable compounds or derivatives. nih.gov |
| Derivatization | Often not required. | Frequently necessary for polar compounds to increase volatility. nih.gov |
| Ionization | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common. scribd.com | Electron Ionization (EI) is most common. |
| Applications | Analysis of reaction products, degradation pathways, and biological samples. mdpi.com | Analysis of volatile organic compounds and derivatized non-volatile compounds. scirp.org |
Raman Spectroscopy for Vibrational Fingerprinting and Material Mapping
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, making it an excellent tool for "fingerprinting" chemical compounds and studying their structure. The technique relies on the inelastic scattering of monochromatic light, usually from a laser source. scirp.orgresearchgate.net The resulting Raman spectrum consists of a series of peaks, where the frequency shift and intensity of each peak are characteristic of specific molecular vibrations.
For this compound and related silanetriols, Raman spectroscopy can be used to identify key functional groups and monitor chemical processes such as hydrolysis and condensation. scirp.orgresearchgate.net Silanetriols exhibit a characteristic and strong Raman line that allows them to be distinguished from their oligomeric forms. dtic.mil The Si-O-H and Si-C bonds in methylsilanetriol, as well as the Si-O-K bond in its potassium salt, will have distinct vibrational frequencies that can be identified in the Raman spectrum.
In the study of silicate (B1173343) networks, Raman bands in the region of 400-600 cm⁻¹ are typically associated with the vibrations of bridging oxygen atoms in rings of tetrahedra. researchgate.net For instance, in the context of silyl-modified polymers, the decrease in the intensity of Si-(OCH₃)₂ groups (around 620 cm⁻¹) and the formation of Si-O-Si bonds (around 583 cm⁻¹) can be monitored during hydrolysis and condensation reactions. scirp.org While specific Raman spectra for this compound are not extensively detailed in the provided search results, the principles of Raman analysis of related organosilicon compounds are well-established. For example, a reliable assignment of the vibrational spectra of potassium trimethylsilanolate has been achieved by combining experimental Raman data with theoretical density functional theory (DFT) calculations. researchgate.net This approach helps to accurately interpret the vibrational modes, including the role of the counterion (K⁺). researchgate.net
Raman spectroscopy is also a powerful tool for material mapping, allowing for the spatial distribution of different chemical species within a sample to be visualized. This is particularly useful for studying surface modifications and the formation of inorganic networks. researchgate.net For example, it has been used to investigate the structures formed on the surface of silica nanoparticles treated with aminopropylsilanetriol. researchgate.net
Interactive Data Table: Key Raman Vibrational Modes in Related Silane (B1218182) Systems
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance | Reference |
| Si-O-Si symmetric stretch | ~435-490 | Indicates the presence of siloxane bonds, fundamental to silicate networks. | researchgate.net |
| Si-(OCH₃)₂ groups | ~620 | Characteristic of methoxy-silane precursors. | scirp.org |
| Si-O-Si formation | ~583 | Indicates the progress of condensation reactions. | scirp.org |
| C-H stretch | ~2938, 2981 | Represents the methyl group in organosilanes. | researchgate.net |
Chemical Reactivity and Mechanistic Studies of Potassium Methylsilanetriolate
Fundamental Reaction Pathways
The reactivity of potassium methylsilanetriolate enables its conversion into a variety of other silicon-containing substances through oxidation, reduction, and cation exchange reactions.
The oxidation of this compound is a critical process that can result in the formation of silanols and, subsequently, siloxanes. While direct oxidation of the methyl group is not a primary reaction pathway under normal conditions, the silicon center is prone to reactions that form Si-O-Si linkages, which can be considered oxidative in nature.
n CH₃Si(OK)₃ + 3n H₂O → n CH₃Si(OH)₃ + 3n KOH n CH₃Si(OH)₃ → [CH₃SiO₁.₅]n + 1.5n H₂O
The resulting polymethylsilsesquioxane is a highly cross-linked and stable material. The extent of condensation and the final structure of the siloxane polymer are influenced by factors such as concentration, temperature, and the presence of catalysts.
Table 1: Products of this compound Condensation
| Reactant | Intermediate | Final Product |
|---|---|---|
| This compound | Methylsilanetriol (B1219558) | Polymethylsilsesquioxane |
The reduction of the silicon center in this compound to form methylsilane (CH₃SiH₃) is a chemically demanding process. The silicon atom in this compound is in a formal +3 oxidation state and requires strong reducing agents for its reduction.
While not a common industrial method, this reduction can be accomplished on a laboratory scale using potent hydride reagents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the silicon atom, which displaces the oxygen-containing groups.
This type of reaction is typically performed in anhydrous, aprotic solvents to prevent the reducing agent from reacting violently with water or other protic substances. While academically significant for understanding the fundamental reactivity of silanetriolates, it is not a primary method for synthesizing methylsilane due to the expense and hazards associated with the necessary reagents.
Cation exchange is one of the most synthetically valuable reactions of this compound. The potassium ions can be easily swapped for a wide range of other metal cations, creating a diverse family of metal silanate derivatives. guidechem.com This is usually done by reacting this compound with a salt of the desired metal in a suitable solvent, such as water or an alcohol. nih.gov
The general reaction is:
n CH₃Si(OK)₃ + MCln → [CH₃Si(O)₃]nMn + 3n KCl
Here, M represents a metal cation and n is its charge. This straightforward metathesis reaction has been employed to synthesize a variety of metal methylsilanetriolates, including those of alkali metals, alkaline earth metals, transition metals, and main group elements. nih.govuoregon.edu
These metal silanate derivatives can exhibit markedly different properties from the original potassium salt, including changes in solubility, thermal stability, and catalytic activity. For instance, incorporating transition metals can introduce redox or catalytic sites into the siloxane network.
Table 2: Examples of Metal Silanate Derivatives from Cation Exchange
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Calcium Chloride (CaCl₂) | Calcium Methylsilanetriolate |
| This compound | Zinc Acetate (Zn(OAc)₂) | Zinc Methylsilanetriolate |
| This compound | Aluminum Sulfate (Al₂(SO₄)₃) | Aluminum Methylsilanetriolate |
Hydrolysis Mechanisms and Kinetics
In an aqueous solution, this compound undergoes rapid hydrolysis. The three potassium ions dissociate, and the methylsilanetriolate anion (CH₃Si(O)₃³⁻) is protonated by water molecules. This stepwise protonation results in the formation of methylsilanetriol (CH₃Si(OH)₃). engineering.org.cn
CH₃Si(OK)₃ + H₂O ⇌ CH₃Si(OK)₂(OH) + KOH CH₃Si(OK)₂(OH) + H₂O ⇌ CH₃Si(OK)(OH)₂ + KOH CH₃Si(OK)(OH)₂ + H₂O ⇌ CH₃Si(OH)₃ + KOH
CH₃Si(OK)₃ + 3 H₂O ⇌ CH₃Si(OH)₃ + 3 KOH
The resulting methylsilanetriol is a key intermediate that readily self-condenses to form polymethylsilsesquioxanes. The rate and extent of this condensation are highly dependent on the solution's conditions.
The pH of the aqueous solution significantly affects the hydrolytic stability of this compound and the subsequent condensation of the methylsilanetriol product. unm.eduajpojournals.org
In alkaline solutions (high pH): The hydrolysis equilibrium shifts to the left, favoring the deprotonated silanetriolate form. This enhances the stability of the monomeric species in the solution and reduces the rate of condensation. The high concentration of hydroxide (B78521) ions (OH⁻) maintains the silanol (B1196071) groups in their less reactive, deprotonated state. nih.gov
In acidic solutions (low pH): Hydrolysis to form methylsilanetriol is rapid. engineering.org.cn Furthermore, both acid and base catalyze the condensation of silanols. unm.edu In acidic conditions, the protonation of a silanol group renders the silicon atom more electrophilic and thus more vulnerable to nucleophilic attack by another silanol group, accelerating the formation of polysiloxane. ajpojournals.org
Near neutral pH: The rate of condensation is generally at its minimum around pH 7. unm.edu However, even at neutral pH, the condensation of methylsilanetriol continues, although at a slower pace than in acidic or strongly alkaline conditions.
The relationship between pH and the condensation rate can be depicted as a U-shaped curve, with the slowest rate occurring in the neutral pH range. unm.edu
Table 3: Effect of pH on the Hydrolysis and Condensation of this compound
| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Species |
|---|---|---|---|
| Acidic (< 7) | Fast | Fast | Methylsilanetriol, Polysiloxanes |
| Neutral (~7) | Fast | Slowest | Methylsilanetriol |
| Alkaline (> 7) | Slower (equilibrium shifted) | Slow | Methylsilanetriolate anion |
Factors Influencing Hydrolysis Velocity
The hydrolysis of this compound's precursors, such as alkyltrialkoxysilanes, is a critical step in its formation and subsequent reactions. The velocity of this hydrolysis is influenced by several key factors:
pH: The pH of the reaction medium is a dominant factor. The hydrolysis of alkyltrialkoxysilanes is subject to both specific acid and specific base catalysis. researchgate.net The rate of hydrolysis significantly increases at pH values between 2.0 and 4.0, by as much as 1000 times compared to neutral pH. semanticscholar.org For the synthesis of this compound itself, a controlled pH in the alkaline range of 10–12 is often employed. In an acidic medium, the reaction is generally endothermic, while in an alkaline medium, it is exothermic, with the extent depending on the catalyst concentration. researchgate.net The dissolution of CO2 can create an acidic environment that facilitates the hydrolysis of this compound to form methylsilanetriols. engineering.org.cn
Reactant Concentration and Structure: The hydrolysis rate is often observed to be first or pseudo-first order with respect to the alkoxysilane concentration. researchgate.net The order of the reaction with respect to water can vary more widely. researchgate.net The size of the alkoxy group on the organosilane molecule also affects the hydrolysis rate; smaller groups like methoxy (B1213986) lead to a higher hydrolysis rate compared to larger groups like ethoxy. semanticscholar.org
Temperature: Temperature influences the reaction kinetics, with higher temperatures generally increasing the rate of hydrolysis. The activation energy for the hydrolysis of chlorotriethoxysilane (CTES) is reported to be 20 and 58 kJ mol−1 in alkaline and acidic media, respectively. researchgate.net
Catalysts: The presence of catalysts can significantly accelerate the hydrolysis reaction. semanticscholar.org While the reaction can proceed spontaneously, acids and bases are effective catalysts. semanticscholar.org Dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin diacetate have been shown to catalyze the hydrolysis process at rates comparable to those seen in acidified water. researchgate.net
Solvents: The choice of solvent can impact the miscibility of reactants and the stability of intermediates. Water is a common solvent, but alcohols or mixtures of water and alcohol are also used, particularly to improve the solubility of hydrophobic silanes. researchgate.net
Table 1: Factors Influencing Hydrolysis Velocity of Alkoxysilane Precursors
| Factor | Influence on Hydrolysis Velocity | Key Findings and Citations |
|---|---|---|
| pH | Strongly influences reaction rate through acid or base catalysis. | Rate increases significantly at pH 2.0-4.0. semanticscholar.org Synthesis of this compound often occurs at pH 10-12. |
| Reactant Concentration | Typically first or pseudo-first order with respect to alkoxysilane. | The order with respect to water can vary. researchgate.net |
| Reactant Structure | Smaller alkoxy groups lead to faster hydrolysis. | Methoxysilanes hydrolyze faster than ethoxysilanes. semanticscholar.org |
| Temperature | Higher temperatures generally increase the reaction rate. | Activation energy for CTES hydrolysis is 20 kJ mol−1 (alkaline) and 58 kJ mol−1 (acidic). researchgate.net |
| Catalysts | Acids and bases significantly accelerate the reaction. | Dibutyltin dilaurate and dibutyltin diacetate are effective catalysts. semanticscholar.orgresearchgate.net |
| Solvents | Affects reactant miscibility and intermediate stability. | Water, alcohols, or water-alcohol mixtures are commonly used. researchgate.net |
Mechanistic Investigations of Nucleophilic and Electrophilic Pathways
The reactivity of this compound and its hydrolyzed form, methylsilanetriol, involves both nucleophilic and electrophilic pathways, which are central to its function as a coupling agent and in material synthesis.
Organosilanols, including methylsilanetriol, can act as powerful nucleophiles, particularly in cross-coupling reactions. sigmaaldrich.com The silanolate form, generated under basic conditions, is a key nucleophilic species. sigmaaldrich.com For instance, potassium alkenylsilanolates can participate in palladium-catalyzed alkenylation of aryl chlorides. kyoto-u.ac.jp The nucleophilic attack of a silanol oxygen on the silicon atom of another silanol molecule is a fundamental step in the self-condensation process, leading to the formation of siloxane bonds and the elimination of water.
While the primary reactivity of silanols is often associated with condensation, they can also undergo oxidation under specific conditions, which can be considered an electrophilic pathway. For example, in the presence of hydroxyl radicals, methylsilanetriol can be oxidized, leading to the formation of silicon dioxide or other oxidized silicon species.
The silicon atom in this compound can form bonds with oxygen, nitrogen, and carbon atoms, highlighting its versatility as a reagent in chemical synthesis. This ability to react with various functional groups is a hallmark of its dual nucleophilic and electrophilic character. The multifaceted nature of silanols allows them to be utilized as nucleophiles, temporary ligands to control regioselectivity in metal-catalyzed reactions, and as coupling partners for transferring functional groups. acs.org
Interactions with Substrates and Interfacial Bonding Mechanisms
The ability of this compound to interact with and bond to various substrates is fundamental to its applications in adhesion promotion and surface modification. These interactions involve a combination of covalent bonding, hydrogen bonding, and surface adsorption phenomena.
Upon hydrolysis, this compound forms reactive silanol (Si-OH) groups. These silanol groups can undergo condensation reactions with hydroxyl groups present on the surfaces of various inorganic substrates like glass, metal oxides, and ceramics. smolecule.com This reaction results in the formation of stable, covalent siloxane (Si-O-Si or Si-O-metal) bonds. researchgate.net This covalent linkage is a key mechanism for the adhesion-promoting properties of silanes. chemsilicone.comdakenchem.com The silicon atom in this compound can also form covalent bonds with carbon and nitrogen atoms, making it a versatile reagent for chemical synthesis.
In the context of cellulosic substrates, the interaction begins with the physical adsorption of hydrolyzed silanols onto the cellulose (B213188) surface. ncsu.edu This adsorption is facilitated by the formation of hydrogen bonds between the silanol groups of the hydrolyzed this compound and the abundant hydroxyl groups on the cellulose polymer chains. ncsu.eduresearchgate.net These hydrogen bonds serve as a precursor to the formation of covalent bonds, particularly with subsequent curing at elevated temperatures. ncsu.edumdpi.com Even in the absence of extensive covalent bonding, the network of hydrogen bonds can be strong enough to impart significant properties, such as hydrophobicity. ncsu.edu
This compound functions as a coupling agent by forming a molecular bridge between dissimilar materials, typically an inorganic substrate and an organic polymer. unilongmaterial.comfscichem.comsisib.com The mechanism involves a dual-functionality. onlytrainings.com The silanol groups, formed upon hydrolysis, react with the inorganic surface to form strong covalent bonds. sisib.com The methyl group of the molecule, being organic in nature, enhances compatibility and can interact with the organic polymer matrix, improving adhesion. smolecule.com This bridging at the interface leads to improved mechanical properties and durability of the composite material. smolecule.com The formation of a cross-linked siloxane network at the interface further strengthens the bond and protects it from environmental degradation, particularly from moisture. onlytrainings.com
Advanced Material Science Applications and Interfacial Chemistry
Sol-Gel Chemistry and Synthesis of Tailored Materials
The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. Potassium methylsilanetriolate is a key player in this field, offering a pathway to silica-based and ceramic materials with tailored properties.
This compound serves as an important precursor in the synthesis of a variety of silica-based materials, including silicone polymers and mesoporous silica (B1680970) nanoparticles. The fundamental chemistry involves hydrolysis and condensation reactions. In an aqueous environment, the this compound hydrolyzes to form methylsilanetriol (B1219558) (CH₃Si(OH)₃), which contains reactive silanol (B1196071) groups (-Si-OH). smolecule.com
These silanol groups can then undergo condensation reactions with each other, eliminating water to form stable siloxane bonds (-Si-O-Si-). smolecule.com This polycondensation process leads to the formation of linear, branched, or cross-linked polysiloxane networks, which are the foundational structures of silicone polymers. The reaction conditions, particularly pH, are crucial; for instance, the synthesis of this compound itself is typically controlled within a pH range of 10–12.
By carefully controlling the hydrolysis and condensation conditions, materials with specific properties can be engineered. For example, this process can yield mesoporous silica nanoparticles with controlled pore sizes, typically ranging from 2 to 50 nanometers. These materials are highly valued for their large surface area and tunable porosity, making them suitable for applications in catalysis, chemical sensing, and environmental remediation.
The general mechanism for the sol-gel process starting from a silicate (B1173343) precursor like this compound can be summarized as follows:
Hydrolysis: The precursor reacts with water to form silanol groups.
Condensation: The silanol groups react with each other to form siloxane bonds, releasing water.
Aging: The gel network strengthens and contracts.
Drying: The liquid phase is removed from the gel network.
This compound is also utilized in the generation of ceramic materials at temperatures significantly lower than traditional firing methods. It can act as a binder in the manufacturing of ceramics, contributing to the strength and durability of the final product. atamankimya.com
A notable application is in the synthesis of potassium-based geopolymers. Geopolymers are inorganic, alumino-silicate polymers that can be synthesized by reacting an aluminosilicate (B74896) source, like metakaolin, with a highly alkaline silicate solution. csic.esnih.gov this compound can serve as the source of both potassium and soluble silica. The geopolymerization process results in a three-dimensional amorphous network with excellent thermal properties and fire resistance. researchgate.netresearchgate.net
Research has demonstrated the synthesis of potassium geopolymer (KGP) ceramics by reacting metakaolin with a potassium silicate solution at temperatures as low as 80°C. researchgate.net Furthermore, these KGP materials can be transformed into crystalline leucite ceramics at a relatively low temperature of 900°C when treated with a molten potassium salt (KCl), a significant reduction from conventional ceramic sintering temperatures. researchgate.net This molten salt-assisted synthesis facilitates the formation of dense ceramics at lower temperatures. researchgate.net
| Ceramic Synthesis Method | Precursors | Processing Temperature | Resulting Material |
| Geopolymerization | Metakaolin, Potassium Silicate Solution | 80°C | Amorphous Potassium Geopolymer (KGP) |
| Molten Salt Sintering | Potassium Geopolymer (KGP), Potassium Chloride (KCl) | 900°C | Leucite Ceramic |
Surface Modification for Enhanced Material Properties
The reactivity of this compound makes it an effective agent for modifying the surfaces of a wide range of materials. These modifications can dramatically alter surface properties, such as wettability, adhesion, and dimensional stability.
This compound is widely used to impart water repellency to various substrates, including masonry, stone, and wood. The mechanism involves the reaction of the siliconate with atmospheric carbon dioxide. This reaction leads to the in-situ formation of a low-surface-energy, water-resistant, and breathable polymethylsiloxane layer on the substrate's surface. made-in-china.com
This treatment can lead to the development of superhydrophobic surfaces, which are characterized by a water contact angle greater than 150° and a low sliding (roll-off) angle. guidechem.com For instance, treating wood with an aqueous solution of this compound and subsequently drying it can yield a superhydrophobic surface with a contact angle exceeding 150° and a rolling angle of less than 10°. guidechem.com This self-cleaning surface is created as the compound generates silane (B1218182) in-situ on the wood. guidechem.com Studies on other materials have also shown significant increases in hydrophobicity; for example, silanization can increase the water contact angle on a silica surface from 36° to 134°. A study involving dispersed gel particles modified with this compound reported a contact angle of approximately 138°, confirming a shift to a hydrophobic state. engineering.org.cn
| Substrate | Treatment | Resulting Property | Water Contact Angle |
| Wood | Immersion in this compound solution followed by drying | Superhydrophobic | >150° guidechem.com |
| Dispersed Gel Particles | Modification with this compound | Hydrophobic | ~138° engineering.org.cn |
| General Silica Surface | Silanization (general process) | Hydrophobic | Increase from 36° to 134° |
This compound (PMS) has been successfully employed to modify the nanostructure of wood fibers and improve the dimensional stability of wood-plastic composites (WPCs). researchgate.netusda.gov When used to treat wood fibers and sawdust, PMS enhances the compatibility between the hydrophilic lignocellulosic materials and the hydrophobic plastic matrix, such as polyethylene (B3416737). researchgate.netusda.gov
This improved interfacial compatibility leads to a significant reduction in water sorption and, consequently, enhanced dimensional stability of the resulting composite material. researchgate.netusda.gov Research has shown that treating wood particles with PMS before incorporating them into a polyethylene matrix results in composites with less water absorption and reduced volumetric swelling during long-term soaking tests. researchgate.net This modification helps to overcome some of wood's inherent weaknesses, such as perishability, flammability, and dimensional instability due to moisture. guidechem.com A study on wood-plastic composites made from beetle-killed pine showed that PMS treatment led to increased transition times, less absorbed water, and less swelling as the fiber content increased. usda.gov
This compound functions as a precursor to silane coupling agents, which are crucial for promoting adhesion between dissimilar materials, particularly between inorganic fillers or reinforcements and organic polymer matrices. fscichem.comfscichem.com The mechanism involves the compound's ability to form stable, covalent bonds with the surfaces of inorganic materials (like glass, metals, and ceramics) through its silanol groups, while the methyl group enhances compatibility with the organic polymer. smolecule.comspecialchem.com
Design of Polymer-Silane Hybrid Systems
The synthesis of polymer-silane hybrid materials involves the strategic combination of organic polymers with organosilane precursors to create materials with tailored properties. researchgate.netpsu.edu A key approach is the sol-gel technique, where precursors like tetraethyl orthosilicate (B98303) (TEOS) are polymerized in the presence of an organic polymer, such as poly(methyl methacrylate) (PMMA). psu.edu This process results in hybrid materials where the organic and inorganic components are integrated at a molecular level. psu.edu The properties of these hybrids, including thermal stability and mechanical strength, can be tuned by adjusting the ratio of the organic to inorganic components. psu.edu
Research into these systems has shown that the interaction between the polymer and the silicate network is crucial. For instance, in PMMA/SiO2 hybrids, hydrogen bonding between the polymer and residual hydroxyl groups on the silica surface leads to optically transparent composites and an increase in the glass transition temperature (Tg) and thermal stability compared to the pure polymer. psu.edu
The versatility of this approach is demonstrated in various applications:
Silicone-Acrylate Elastomers: High-silicon-content (around 20 wt%) silicone-acrylate emulsions have been synthesized using monomers like vinyltriethoxysilane (B1683064) (VTS) and octamethylcyclotetrasiloxane (B44751) (D4). atlantis-press.com These materials yield latex films with rubber-like characteristics, including high elasticity and drawing rates. atlantis-press.com
Functionalized Cellulose (B213188): Cellulose nanocrystals (CNCs) can be modified using aminosilane (B1250345) coupling agents. The process involves the hydrolysis of the aminosilane to silanol, which then condenses with the hydroxyl groups on the CNC surface, grafting amino functionalities onto the cellulose structure. mdpi.com
Nanocomposites: Hyperbranched organosilicon polymers have been used as a matrix to stabilize silver (Ag) nanoparticles. nih.gov This creates hybrid materials where the polymer matrix provides stability and compatibility, while the embedded nanoparticles introduce functional properties like antibacterial activity. nih.gov
The synthesis of these materials often follows an "all-in-one" approach, where new organosilane precursors are designed and polymerized to form the final hybrid material. researchgate.net The chemical and physical interactions between the functional headgroups of the precursors and other species in the reaction mixture guide the connectivity of the resulting siloxane network and the material's mesostructure. researchgate.net
Role in Dispersed Particle Gel (DPG) Modification and Swelling Mechanisms
This compound (PMS) plays a crucial role in modifying Dispersed Particle Gels (DPGs) for applications such as profile control in high-temperature Carbon Capture, Utilization, and Storage (CCUS). eurekalert.orgengineering.org.cn Traditional CO2-responsive gels often suffer from reversible swelling and thermal degradation at elevated temperatures, limiting their effectiveness. eurekalert.orgengineering.org.cn
A novel DPG system has been developed using a double-network hydrogel composed of crosslinked polyacrylamide (PAAm) and sodium alginate (SA). eurekalert.orgengineering.org.cnengineering.org.cn This hydrogel is sheared to form a DPG suspension, which is then modified with this compound upon exposure to CO2. eurekalert.orgengineering.org.cn This modification induces a significant and, crucially, irreversible swelling of the gel particles. eurekalert.orgengineering.org.cn The particle size of the modified DPGs can more than double compared to their original dimensions. engineering.org.cn
The key advantage of this PMS-based modification is the stability of the swollen state, even at high temperatures. engineering.org.cnengineering.org.cn The modified DPG suspension maintains its enlarged particle size after being subjected to 100 °C for 24 hours, confirming the irreversible nature of the swelling. engineering.org.cnengineering.org.cn This stands in contrast to conventional CO2-responsive gels that exhibit reversible swelling. engineering.org.cn
This modification also enhances the material's thermal stability and plugging performance. eurekalert.orgengineering.org.cn Thermogravimetric analysis shows that the modified DPG particles have a higher decomposition onset temperature and reduced mass loss compared to unmodified particles. eurekalert.org In core flooding experiments, the PMS-modified DPG suspension demonstrated a significantly higher plugging efficiency in ultra-high permeability sandpacks compared to the unmodified version. eurekalert.orgengineering.org.cnengineering.org.cn The viscoelastic nature of DPG particles allows them to deform and migrate through porous media, achieving in-depth profile control. researchgate.net The reinforcement of DPGs with nanoparticles can further enhance their internal framework and strength. researchgate.net
Application as Anchoring Groups in Photoelectrochemical Devices
In the field of photoelectrochemical devices, such as dye-sensitized photoelectrochemical cells (DS-PECs), anchoring groups are essential for attaching photosensitizing dyes to metal oxide semiconductor surfaces like TiO2. monash.edursc.org The stability of this attachment is paramount, especially for devices designed to operate in aqueous environments for applications like water splitting. monash.eduresearchgate.net Traditional anchoring groups, such as carboxylic and phosphonic acids, often exhibit limited stability in aqueous solutions, leading to hydrolysis at the dye-oxide interface and a loss of device function. researchgate.netresearchgate.net
Silanetriolate-Carboxylate Cooperative Anchoring Systems
To address the challenge of stability, a cooperative anchoring system combining silanetriolate and carboxylate groups has been developed. monash.edursc.org This dual-anchor design leverages the distinct advantages of each component: the silanetriolate group provides exceptional hydrolytic stability, while the carboxylate group ensures efficient electronic coupling and charge transfer between the dye and the semiconductor surface. monash.edursc.org
In a notable study, a ruthenium(II) tris-bipyridine dye was functionalized with this cooperative anchor. monash.edursc.org The performance of TiO2 photoanodes sensitized with this new dye was systematically compared to those using traditional phosphonate (B1237965) anchors. rsc.org The results demonstrated a significant enhancement in performance for the silanetriolate-carboxylate system. rsc.org This cooperative approach provides a practical path toward creating photosensitizers that can operate both stably and efficiently in aqueous environments. monash.edursc.org
Hydrolytic Stability of Anchoring Groups in Aqueous Environments
The hydrolytic stability of the anchoring group is a critical factor for the long-term operation of photoelectrochemical devices in water. monash.edu Aqueous environments, particularly at varying pH levels, are hostile to the dye-semiconductor linkage. monash.edu Research has unambiguously shown that silanetriolate-based anchoring groups are the most hydrolytically stable under acidic, neutral, and alkaline conditions. monash.eduresearchgate.net
The cooperative silanetriolate-carboxylate system demonstrates quasi-stable operation even under challenging conditions. monash.edursc.org In experiments conducted in the absence of a sacrificial electron donor, photoanodes using conventional carboxylate or phosphonate anchors degraded rapidly, with electrodes bleaching almost completely within an hour. monash.edursc.org Conversely, the photoanode with the silanetriolate-carboxylate anchor showed less than 10% loss of the ruthenium dye from the electrode surface under the same conditions. monash.edursc.org This highlights the superior robustness of the silanetriolate anchor in preventing desorption of the dye from the TiO2 surface. monash.edu The stability of silatrane-derived siloxane anchors has been confirmed to be stable in aqueous buffers across a pH range of 2 to 11. researchgate.net
Degradation Pathways and Environmental Chemical Transformations
Hydrolytic Degradation Mechanisms
The primary degradation pathway for potassium methylsilanetriolate in an aqueous environment is hydrolysis. This process involves the reaction of the methylsilanetriolate anion with water, leading to the formation of silanol (B1196071) and siloxane compounds.
In the presence of water, this compound rapidly hydrolyzes to form methylsilanetriol (B1219558) (CH₃Si(OH)₃) and potassium hydroxide (B78521). This reaction occurs as the methylsilanetriolate anion is protonated by water molecules. Methylsilanetriol is a key intermediate that is highly reactive and can undergo self-condensation reactions. In these subsequent reactions, molecules of methylsilanetriol react with each other to form siloxane bonds (Si-O-Si), leading to the creation of dimers, oligomers, and eventually a cross-linked polymeric network known as polymethylsilsesquioxane.
The pH of the aqueous solution significantly influences the rate of both the initial hydrolysis of this compound and the subsequent condensation of the resulting methylsilanetriol. The hydrolysis rate is catalyzed by both acidic and basic conditions. The rate of condensation of the silanol groups is also highly dependent on pH. Generally, the condensation rate is at its minimum around a neutral pH of 7. In acidic conditions (pH < 7), the condensation reaction is slow, while in alkaline conditions (pH > 7), the condensation is significantly faster. For instance, the synthesis of this compound is often managed at a pH between 10 and 12 to control these condensation reactions. In industrial settings, a higher pH range of 12-13 may be used to prevent premature gelation of the product.
Table 1: Influence of pH on Degradation Pathways
| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Species |
|---|---|---|---|
| Acidic (pH < 7) | Catalyzed (Fast) | Slow | Methylsilanetriol |
| Neutral (pH ≈ 7) | Slower | Minimum | Methylsilanetriol |
| Alkaline (pH > 7) | Catalyzed (Fast) | Fast | Polymethylsilsesquioxane |
Biological Degradation Processes
The biological degradation of organosilicon compounds is a complex area of study. While some silicones are known to be resistant to microbial degradation, certain enzymatic processes show potential for breaking down these compounds.
While microbial degradation of many organosilicon compounds is limited, specific enzymes have been identified that can catalyze the hydrolysis of silicon-oxygen bonds, which are central to the structure of condensed silanols.
Silicatein enzymes, which are naturally found in marine sponges, have been shown to catalyze the hydrolysis and condensation of Si-O bonds in a variety of organosiloxane compounds. pnas.org These enzymes possess a catalytic triad (B1167595) motif, similar to that of proteases, which enables this activity. pnas.org Research has demonstrated that recombinant silicateins can act as biocatalysts for the hydrolysis of silyl (B83357) ethers and the condensation of organosilanols, such as trimethylsilanol (B90980) and triethylsilanol, to form silyl ethers. chemrxiv.orgrsc.org The enzyme selectively catalyzes the silyl ether condensation over the self-condensation of silanols to form disiloxanes. rsc.org Although direct studies on the interaction between silicatein and methylsilanetriol have not been detailed, the known function of silicatein on other small organosilanols suggests a potential pathway for the enzymatic hydrolysis of the siloxane bonds formed from the condensation of methylsilanetriol. chemrxiv.orgrsc.org Silicateins have been shown to be active over a pH range of 7.5 to 10.0. pnas.org
Table 2: Investigated Substrates for Silicatein-Mediated Reactions
| Substrate | Reaction Type | Product |
|---|---|---|
| 4-nitrophenyl silyl ethers | Hydrolysis | 4-nitrophenol and corresponding silanol |
| Trimethylsilanol | Condensation with alcohol | Trimethylsilyl (B98337) ether |
| Dimethylphenylsilanol | Condensation with alcohol | Dimethylphenylsilyl ether |
| Triethylsilanol | Condensation with alcohol | Triethylsilyl ether |
Enzymatic Degradation of Organosilicon Compounds
Photochemical Degradation Pathways
The photochemical degradation of organosilicon compounds, particularly in aqueous environments, is a critical aspect of their environmental fate. While specific studies on this compound are not extensively available, the degradation pathways can be inferred from the behavior of related organosilicon compounds. The process is significantly influenced by environmental conditions such as the intensity of sunlight, the depth of the water, and the presence of dissolved organic carbon mdpi.com.
Photodegradation is often initiated by the absorption of UV light, which can lead to the cleavage of chemical bonds within the molecule mdpi.com. In the case of organosilicon compounds, this can involve the breaking of silicon-carbon (Si-C) or silicon-oxygen (Si-O) bonds. For instance, studies on other silicones have shown that they can be oxidized in the atmosphere by hydroxyl radicals, leading to the formation of silica (B1680970), water, and carbon dioxide researchgate.netepa.gov.
The rate of photochemical degradation is typically modeled as a first-order kinetic process, but the actual environmental degradation can be more complex due to seasonal variations in sunlight and other environmental factors mdpi.com. For compounds with longer photochemical lifetimes, degradation rates can vary significantly across different seasons mdpi.com.
Thermal Decomposition Mechanisms and Cyclic Oligomer Formation
The thermal decomposition of silicon-based materials, including organosilicon compounds, often proceeds through mechanisms that involve the formation of cyclic oligomers. This process is a common degradation pathway for polysiloxanes, where the siloxane backbone undergoes rearrangement at elevated temperatures mdpi.com.
The decomposition process can be influenced by the structure of the silicone material. For example, the presence of certain terminal groups, such as silanol-terminated groups, can lead to specific unzipping mechanisms in polysiloxanes mdpi.com. Generally, thermal degradation involves either inter- or intra-molecular redistribution of the siloxane backbones, resulting in the formation of cyclic oligomers and silica as a stable end product mdpi.com. This is often referred to as a random scission reaction mdpi.com.
The formation of these cyclic oligomers is a key intermediate step in the thermal degradation process. For example, in polysiloxanes with phenyl side groups, thermal decomposition begins at temperatures above 150°C with the breaking of Si-O bonds and the subsequent formation of cyclic oligomers researchgate.net. At even higher temperatures, the silicon-phenyl bonds can also break researchgate.net.
The table below summarizes the general thermal decomposition products of silicone-based materials.
| Initial Material | Intermediate Products | Final Products |
| Silicone-based materials | Cyclic and oligomeric siloxanes | Silicon dioxide (silica) |
This table illustrates the general pathway for the thermal oxidative decomposition of silicone-based materials, where intermediate cyclic and oligomeric structures are formed before the final stable product of silica is reached. mdpi.com
Computational Chemistry for Mechanistic and Material Design
Theoretical Frameworks and Methodologies
A range of computational methods is available to model potassium methylsilanetriolate, each with varying levels of accuracy and computational cost. The choice of method depends on the specific property or phenomenon being investigated, from the electronic structure of a single molecule to the dynamic behavior of bulk material.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely applied to calculate molecular properties, study hydrogen bonding, and analyze surface and interface interactions. mdpi.com For this compound, DFT can be employed to determine ground-state properties, which are governed by the compound's electron density. wikipedia.orgmdpi.com
Although specific DFT studies on this compound are not prevalent in the literature, the methodology is well-suited to explore its characteristics. DFT calculations can elucidate the electronic structure, bonding, and properties of the methylsilanetriolate anion and its interaction with potassium counter-ions. uni-stuttgart.de This includes modeling the Si-O bonds, which are known to have a high degree of ionicity. nih.gov Hybrid density functionals, such as B3LYP, have been shown to perform well in assessing the geometry and energetics of silanol (B1196071) and disiloxane, making them suitable for studying this compound. researchgate.net Such calculations are instrumental in understanding the compound's reactivity and its role in processes like surface modification. cpts.com.ua
Ab Initio and Semiempirical Quantum Mechanics
Ab initio quantum chemistry methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. acs.org These methods, including Møller–Plesset perturbation theory and coupled-cluster calculations, are used to study reaction mechanisms and can provide benchmark accuracy for small molecules. acs.org For organosilicon compounds like this compound, ab initio calculations can reveal insights into the nature of the siloxane (Si-O-Si) bond, showing that its ionic character is higher than simple electronegativity differences would suggest. nih.gov
These methods are particularly useful for studying the initial stages of hydrolysis and condensation reactions, which are fundamental to how silanols form larger structures. cpts.com.uaacs.org For instance, ab initio studies on the condensation of silanols have shown high energy barriers in the gas phase, which are significantly lowered when hydrogen bonding is considered. acs.org This is directly relevant to understanding how this compound polymerizes or interacts with hydroxylated surfaces.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of the dynamic evolution of a system. This technique is essential for understanding the behavior of materials in different phases and environments. researchgate.netresearchgate.net
In the context of this compound, MD simulations can be used to model its behavior in aqueous solutions and its interactions at interfaces. For example, simulations can shed light on how the potassium ions and the methylsilanetriolate anion are solvated by water molecules and how they influence the structure of the surrounding water. researchgate.net Given that this compound is used to modify the properties of other materials, such as hydrogels, MD simulations can be employed to understand the mechanism of this interaction at an atomic level. researchgate.net Reactive force fields (like ReaxFF) within MD simulations are particularly powerful for modeling chemical reactions, such as the breaking of siloxane bonds or the interaction of the compound with a surface. researchgate.net Studies on similar systems, like alkali halide solutions, show that MD can reveal how ions affect the properties of the solution and their interactions with other components. researchgate.netnih.govarxiv.org
Monte Carlo (MC) Methods
Monte Carlo (MC) methods are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. numberanalytics.com In chemistry, they are applied to a wide range of problems, from simulating the behavior of complex systems to designing new materials. numberanalytics.comarxiv.org
For this compound, MC methods could be used to explore its conformational space or to simulate its behavior in complex mixtures. For example, MC simulations can be employed to study the assembly and structure of organo-silicon films or the formation of zeolites where organosilicon compounds act as structure-directing agents. acs.orgrsc.org While specific MC studies on this compound are not prominent, the methodology is suitable for investigating problems where statistical sampling is more efficient than deterministic approaches, such as predicting the structure of materials formed from the condensation of the compound. acs.orgacs.org
Table 1: Overview of Computational Frameworks and Methodologies
| Methodology | Core Principle | Potential Application to this compound | Relevant Findings from Similar Systems |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculates electronic structure based on electron density. wikipedia.org | Predicting geometry, electronic properties (e.g., charge distribution), and interaction energies with surfaces. mdpi.comcpts.com.ua | Hybrid functionals (B3LYP, B3PW91) perform well for geometry and energetics of silanol and disiloxane. researchgate.net |
| Ab Initio Quantum Mechanics | Solves the Schrödinger equation from first principles. acs.org | Investigating reaction mechanisms, such as condensation and hydrolysis, and calculating accurate bond properties. acs.org | Revealed the high ionic character of the Si-O bond and the importance of hydrogen bonding in lowering condensation barriers. nih.govacs.org |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. researchgate.net | Modeling behavior in aqueous solution, interaction with polymers and surfaces, and transport properties. researchgate.netnih.gov | Used to study ion hydration, interactions with lipid bilayers, and reactions at glass-water interfaces. researchgate.netnih.gov |
| Monte Carlo (MC) Methods | Uses random sampling to obtain numerical results. numberanalytics.com | Simulating the formation of condensed phases, studying adsorption on surfaces, and exploring complex energy landscapes. acs.orgrsc.org | Applied to determine crystal structures from powder diffraction data and to model the assembly of zeolites. acs.orgrsc.org |
Elucidating Reaction Mechanisms and Pathways
Computational chemistry is an indispensable tool for exploring the intricate details of chemical reactions that are often difficult to study experimentally. walshmedicalmedia.com For this compound, a key reaction is the condensation of its silanol groups to form polymeric structures through the creation of siloxane (Si-O-Si) bonds.
Theoretical studies, though often on related silanol compounds, provide a framework for understanding these pathways. Ab initio and DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, and crucial transition states. acs.orgmdpi.com This allows for the calculation of activation energy barriers, which determine the reaction rate. For silanol condensation, computational studies have shown that the mechanism is highly sensitive to the environment, with catalysts and hydrogen bonding playing a significant role in lowering the energy barriers. acs.org Computational models can also investigate the fragmentation of organosilicon compounds, predicting where bond cleavage is most likely to occur under different conditions, such as at the Si-O-Si linkage or within the organic substituent. researchgate.netresearchgate.net This predictive power is crucial for controlling the synthesis of polysiloxane materials and for understanding the stability of the compound in various applications. researchgate.net
Prediction of Molecular Properties and Reactivity
One of the primary strengths of computational chemistry is its ability to predict a wide range of molecular properties and reactivity indices. walshmedicalmedia.comnih.gov These predictions can guide experimental work and provide a deeper understanding of a compound's behavior. nsps.org.ng For this compound, computational methods can predict both its inherent properties and its reactivity toward other chemical species.
Key properties that can be calculated include the molecule's three-dimensional geometry, molecular weight, and various spectroscopic signatures. guidechem.comalfa-chemistry.comnih.gov More advanced calculations can determine the distribution of electronic charge, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial indicators of reactivity. nsps.org.ng DFT-based reactivity descriptors like Fukui functions and molecular electrostatic potential can identify the most likely sites for nucleophilic or electrophilic attack, explaining, for instance, how the methylsilanetriolate anion interacts with acidic sites on a mineral surface. researchgate.net By calculating these properties, researchers can predict how this compound will behave as a surface modifier, a precursor in materials science, or a component in a complex formulation. cpts.com.ua
Computational Design of Novel Materials with Tailored Functionalities
The computational design of novel materials represents a paradigm shift from traditional, trial-and-error experimental approaches to a more predictive and efficient methodology. rsc.org By leveraging quantum mechanical and molecular mechanics simulations, researchers can model the behavior of chemical compounds and predict the properties of yet-to-be-synthesized materials. rsc.orgsciencesconf.org In the context of this compound, computational design opens avenues for creating advanced materials with functionalities tailored for specific applications, such as enhanced surface properties, novel catalysts, or specialized construction materials. fscichem.comatamankimya.com
The core of designing materials from this compound lies in understanding and modeling its fundamental chemical reactions: hydrolysis and condensation. smolecule.comengineering.org.cn In an aqueous or acidic environment, this compound hydrolyzes to form methylsilanetriol (B1219558) (CH₃Si(OH)₃). engineering.org.cn These highly reactive methylsilanetriol monomers can then undergo self-condensation or co-condensation with other molecules to form siloxane (Si-O-Si) bonds, the backbone of silicone polymers. smolecule.com
Computational chemistry allows for the in-silico exploration of these condensation reactions. For instance, by using Density Functional Theory (DFT), a common computational method, one can model the reaction pathways for the formation of various oligomeric and polymeric structures from methylsilanetriol precursors. sciencesconf.org These models can predict the geometric structures, electronic properties, and stability of the resulting polysiloxane networks.
A key aspect of computational design is the ability to introduce modifications to the base molecule, in this case, this compound, and predict the outcome. For example, one could computationally substitute the methyl group with other organic functional groups to tune the properties of the resulting polymer. By modeling these derivatives, it is possible to screen for candidates that might exhibit desired characteristics such as increased hydrophobicity, better adhesion to specific substrates, or enhanced thermal stability.
The design process can be guided by defining specific material descriptors. These are quantifiable properties that correlate with the desired functionality. For example, if the goal is to design a superhydrophobic coating, the descriptor could be the calculated contact angle of water on a surface treated with the designed polysiloxane. Computational models can predict these descriptors for a large number of virtual compounds, allowing researchers to focus their experimental efforts on the most promising candidates.
A hypothetical workflow for designing a novel material from this compound could involve the following steps:
Define Target Functionality: For example, designing a more effective water-repellent agent for masonry. atamankimya.com
Select Computational Method: Employing DFT to model the hydrolysis and condensation reactions.
Virtual Library Generation: Creating a virtual library of methylsilanetriol derivatives with different functional groups.
Property Prediction: Calculating key descriptors for the resulting virtual polysiloxane surfaces, such as surface energy and water binding energy.
Candidate Selection: Identifying the most promising candidates based on the predicted properties for experimental validation.
This computational-first approach has the potential to significantly accelerate the discovery and optimization of new materials derived from this compound.
High-Throughput Computational Workflows and Data Management
High-throughput screening (HTS) is a methodology that utilizes automation and large-scale data processing to rapidly test a vast number of compounds or materials for a specific property. bmglabtech.comwikipedia.org When applied in a computational context, high-throughput computational workflows enable the screening of thousands to millions of virtual compounds, dramatically expanding the scope of materials discovery. mpg.de For a precursor like this compound, such workflows can systematically explore the chemical space of its derivatives to identify candidates with optimized functionalities.
A high-throughput computational workflow is a multi-step, automated process. bmglabtech.com It begins with the generation of a large virtual library of chemical structures. In the case of this compound, this would involve creating numerous digital variations of the methylsilanetriol monomer, for example, by substituting the methyl group with a wide array of different chemical moieties.
Once the library is established, each virtual compound undergoes a series of computational tests. These are typically arranged in a hierarchical fashion, starting with less computationally expensive calculations to filter out unpromising candidates, followed by more accurate, and thus more demanding, calculations for the remaining compounds. For instance, an initial screening might involve calculating basic molecular properties like molecular weight and polarity. Subsequent steps could involve more complex quantum chemical calculations to predict reactivity, polymerizability, and the properties of the final material.
The data generated in a high-throughput computational workflow is immense and requires robust data management systems. nih.gov Each compound in the virtual library will have associated data, including its structure, the calculated properties, and the parameters of the simulations. This data needs to be stored in a structured database that allows for efficient querying and analysis. Visualization tools are also crucial for interpreting the large datasets and identifying trends and structure-property relationships. mpg.de
A hypothetical high-throughput computational workflow for screening this compound derivatives for improved adhesion to a silica (B1680970) surface could be structured as follows:
| Step | Action | Computational Method | Data to be Managed |
| 1. Library Generation | Create 10,000 virtual derivatives of methylsilanetriol by varying the organic substituent. | Automated Cheminformatics Toolkit | SMILES strings, 2D structures |
| 2. Initial Filtering | Calculate basic molecular descriptors (e.g., molecular weight, logP). | RDKit or similar | Molecular properties data |
| 3. Geometry Optimization | Optimize the 3D structure of promising candidates. | Semi-empirical methods (e.g., PM7) | 3D coordinates, electronic energies |
| 4. Adhesion Simulation | Model the interaction of the optimized molecules with a silica surface. | Molecular Dynamics (MD) | Binding energies, interaction geometries |
| 5. Final Ranking | Rank candidates based on predicted binding energy and other desired properties. | Data analysis scripts | Ranked list of candidates with all associated data |
This systematic and automated approach allows for the efficient exploration of a vast chemical space, significantly increasing the probability of discovering novel materials with tailored functionalities derived from this compound. japsonline.com The integration of computational chemistry, automation, and data science is key to the success of such high-throughput endeavors. nih.gov
Emerging Research Directions and Advanced Analytical Methodologies
Development of Novel Silane (B1218182) Coupling Agents with Enhanced Modification Effects
Potassium methylsilanetriolate serves as a precursor for silane coupling agents, which are crucial for improving the interfacial adhesion between organic polymers and inorganic substrates. fscichem.comfscichem.com The development of novel coupling agents derived from this compound is an active area of research, aimed at achieving enhanced modification effects.
The modification process typically involves the hydrolysis of the silanetriolate to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials, such as glass or metal oxides, forming stable siloxane bonds (Si-O-Si). This creates a durable interface that can significantly improve the performance of composite materials. Research is focused on tailoring the structure of these coupling agents to optimize their interaction with specific polymer matrices and inorganic fillers. For instance, modifications to the methyl group could introduce other functionalities to enhance compatibility and reactivity with the organic phase.
One area of investigation is the development of silane coupling agents with increased hydrophobicity. By forming a dense, cross-linked siloxane network on a surface, these agents can create a water-repellent layer. guidechem.com Studies on related silane treatments have demonstrated a significant increase in the contact angle of surfaces after modification, indicating a shift to a more hydrophobic character.
Recent advancements also include the synthesis of silane coupling agents with specialized functionalities, such as photodegradable groups. epa.gov This allows for the creation of patterned surfaces where the properties can be altered by exposure to light, opening up applications in microelectronics and smart materials. epa.gov
The table below summarizes the effects of surface modification using silane coupling agents derived from this compound.
| Substrate Material | Modification Effect | Resulting Property |
| Glass | Formation of siloxane bonds | Improved adhesion to polymers |
| Metal Oxides | Creation of a hydrophobic layer | Enhanced corrosion resistance |
| Cellulosic Materials | Hydrogen bonding with cellulose (B213188) | Increased mechanical strength |
| Inorganic Fillers | Improved dispersion in polymer matrix | Enhanced composite material properties |
Investigation of Comprehensive Organosilane Modification Mechanisms
A deeper understanding of the modification mechanisms of organosilanes like this compound is crucial for optimizing their performance. The primary reactions governing surface modification are hydrolysis and condensation. unizin.org
Hydrolysis: In an aqueous environment, this compound hydrolyzes to form methylsilanetriol (B1219558) (CH₃Si(OH)₃) and potassium hydroxide (B78521). The pH of the solution significantly influences the rate of this reaction.
Condensation: The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
Self-condensation: Molecules of methylsilanetriol react with each other to form siloxane bonds, leading to the formation of dimers, oligomers, and eventually a cross-linked polymeric network.
Co-condensation: The silanol groups react with hydroxyl groups present on the surface of the substrate, forming a covalent bond between the silicon and the substrate. This is the key step in the surface modification process.
The kinetics of these condensation reactions are influenced by factors such as temperature, pH, and the concentration of reactants. Researchers are using various analytical techniques to study these mechanisms in detail. The goal is to control the hydrolysis and condensation rates to achieve a uniform and stable modified layer on the substrate. For example, controlling the pH in the range of 10-12 is important in the synthesis of this compound to manage these reactions.
Rational Engineering of Biocatalysts for Organosilicon Synthesis and Degradation
The use of enzymes for the synthesis and degradation of organosilicon compounds is a growing field of interest, driven by the principles of green chemistry. While the direct enzymatic synthesis or degradation of this compound is not yet widely reported, research on related organosilicon compounds provides a strong foundation for future developments.
Scientists have successfully engineered enzymes, such as heme proteins, to catalyze the formation of carbon-silicon bonds, a reaction not previously observed in nature. nih.govchemistryworld.com This breakthrough opens the door to the biocatalytic synthesis of a wide range of organosilicon compounds with high selectivity and efficiency. nih.gov Such enzymes could potentially be adapted to synthesize specific silane coupling agents from precursors like this compound under mild conditions.
On the degradation side, some microorganisms have been shown to break down organosilicon compounds. For instance, certain bacteria can metabolize silicones. The degradation pathways often involve the hydrolysis of siloxane bonds, leading to the formation of smaller, more water-soluble silanols. Further research into these enzymatic processes could lead to the development of bioremediation strategies for silicone-containing materials.
The table below outlines potential research directions in the biocatalysis of this compound.
| Research Area | Potential Application | Key Challenge |
| Enzymatic Synthesis | Green production of silane coupling agents | Enzyme discovery and engineering for specific reactions |
| Enzymatic Degradation | Bioremediation of silicone-based materials | Understanding and optimizing degradation pathways |
| Biocatalytic Modification | Surface functionalization of biomaterials | Ensuring biocompatibility and stability of the modified surface |
Future Directions in Interfacial Chemistry and Material Stability
The future of interfacial chemistry involving this compound lies in the development of "smart" materials with tunable properties and enhanced long-term stability. ijpcbs.com By precisely controlling the structure of the interfacial layer formed by silane coupling agents, it is possible to create surfaces that respond to external stimuli such as pH, temperature, or light. ijpcbs.com
One key area of focus is the long-term stability of the modified materials, particularly in harsh environments. The siloxane bonds formed during surface modification are generally stable, but they can be susceptible to hydrolysis under certain conditions. Research is underway to develop more robust interfacial layers that can withstand prolonged exposure to moisture and other degrading factors. This includes exploring the use of mixed silane systems and incorporating nanoparticles into the coating to enhance barrier properties.
The development of self-healing materials is another exciting frontier. By incorporating reversible bonds or encapsulated healing agents into the siloxane network, it may be possible to create coatings that can repair themselves after being damaged.
Furthermore, there is a growing interest in the application of these modified materials in advanced technologies such as sensors, microfluidic devices, and biomedical implants. ijpcbs.com The ability to precisely tailor the surface properties of these devices is critical for their performance.
Integration of Artificial Intelligence and Machine Learning in Analytical Chemistry
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of analytical chemistry, including the study of organosilicon compounds like this compound. nih.govresearchgate.net These computational tools can be used to analyze large datasets, predict material properties, and optimize experimental designs. nih.govecetoc.org
In the context of this compound, AI and ML could be applied in several ways:
Predictive Modeling: ML algorithms can be trained to predict the properties of new silane coupling agents based on their chemical structure. nih.gov This could accelerate the discovery of novel materials with enhanced performance characteristics. nih.gov
Reaction Optimization: AI-driven systems can be used to optimize the conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity. nih.gov
Data Analysis: ML can be used to analyze complex data from analytical instruments, such as spectrometers and chromatographs, to identify patterns and correlations that may not be apparent to human researchers. researchgate.net
Mechanism Elucidation: Computational models can be used to simulate the interactions between silane coupling agents and substrates at the molecular level, providing insights into the modification mechanisms. nih.gov
While the application of AI and ML to the study of this compound is still in its early stages, the potential benefits are significant. These technologies could greatly accelerate the pace of research and development in the field of organosilicon chemistry.
Advanced Analytical Techniques for Deeper Chemical Characterization
The accurate characterization of this compound and its reaction products is essential for understanding its properties and performance. Advanced analytical techniques, particularly hyphenated methods, provide the necessary sensitivity and selectivity for this purpose. chemijournal.comresearchgate.net
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. chemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable organosilicon compounds. researchgate.net The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation pattern. ijper.orgojp.gov However, the analysis of less volatile or thermally sensitive compounds like this compound itself can be challenging with this technique.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. ijper.orgojp.gov The liquid chromatograph separates the components of a mixture in the liquid phase, which are then ionized and analyzed by the mass spectrometer. This technique is particularly useful for studying the hydrolysis and condensation reactions of this compound in solution. While specific LC-MS methods for this compound are not extensively detailed in the literature, the general applicability of the technique for analyzing similar organosilicon compounds is well-established.
The table below compares the applicability of GC-MS and LC-MS for the analysis of this compound and related compounds.
| Analytical Technique | Analytes | Advantages | Limitations |
| GC-MS | Volatile organosilanes, degradation products | High resolution, established libraries for identification | Not suitable for non-volatile or thermally labile compounds |
| LC-MS | This compound, oligomers, reaction intermediates in solution | Wide applicability, soft ionization techniques | Potential for matrix effects, fewer established libraries for organosilanes |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental and isotopic composition of materials with exceptionally high sensitivity. In the context of this compound, ICP-MS serves as a crucial tool for quantitative analysis of silicon and potassium, as well as for detecting trace metallic impurities. The technique involves introducing the sample into a high-temperature argon plasma, which ionizes the atoms. These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio, allowing for precise quantification.
Research findings indicate that the analysis of silicon by ICP-MS is not without its challenges. Significant spectral interferences can arise from common polyatomic ions, such as molecular nitrogen (¹⁴N₂⁺) and carbon monoxide (¹²C¹⁶O⁺), which have the same nominal mass as the most abundant silicon isotope, ²⁸Si⁺. rsc.org To overcome these interferences, advanced ICP-MS systems, including tandem mass spectrometers (ICP-MS/MS), are employed. google.comspectroscopyonline.com These instruments use a reaction or collision cell to introduce a gas (e.g., nitrous oxide, hydrogen) that selectively reacts with or removes the interfering ions, ensuring a more accurate measurement of silicon. rsc.orggoogle.com
Furthermore, the sample preparation stage is critical, especially given the volatility of certain organosilicon species. mdpi.comresearchgate.net Studies on similar water-soluble silicon compounds show that heating samples in the presence of hydrofluoric acid (HF), often used to digest silicate (B1173343) matrices, can lead to substantial loss of silicon as volatile H₂SiF₆. mdpi.com Therefore, carefully controlled, often two-step, digestion protocols are developed to dissolve the sample matrix and stabilize the silicon species without incurring losses. mdpi.comresearchgate.net
For speciation analysis, which aims to identify and quantify the different chemical forms of an element, ICP-MS can be coupled with separation techniques like Gas Chromatography (GC). rsc.orgspectroscopyonline.com GC-ICP-MS allows for the separation of different silicon compounds before they enter the plasma, providing information on the molecular identity of the silicon species present. rsc.org An important finding in this area is that for many silicon compounds, the ICP-MS response is independent of the chemical form, which simplifies quantification when pure standards for each specific compound are unavailable. spectroscopyonline.com Multi-collector ICP-MS (MC-ICP-MS) represents a further advancement, enabling high-precision measurements of potassium isotope ratios (e.g., δ⁴¹K), which can serve as tracers in various systems. spectroscopyonline.com
| Analytical Challenge | Advanced ICP-MS Solution | Research Finding/Rationale | Reference |
|---|---|---|---|
| Spectral Interference on ²⁸Si⁺ (from N₂⁺, CO⁺) | Collision/Reaction Cell (CRC) Technology; ICP-MS/MS | A reaction gas (e.g., N₂O, H₂) is introduced to react with and eliminate polyatomic interferences, allowing for unambiguous detection of silicon. | rsc.orggoogle.com |
| Loss of Volatile Silicon Species During Sample Digestion | Controlled Two-Step Digestion Protocols | Avoids sample heating in the presence of HF to prevent the formation and loss of volatile silicon fluorides, ensuring accurate total silicon measurement. | mdpi.comresearchgate.net |
| Quantification of Specific Silicon Compounds | Gas Chromatography Coupling (GC-ICP-MS) | Separates different organosilicon compounds prior to detection. The technique often provides a "compound-independent" response, simplifying quantification. | rsc.orgspectroscopyonline.com |
| High-Precision Isotopic Analysis of Potassium | Multi-Collector ICP-MS (MC-ICP-MS) | Enables precise measurement of stable isotope ratios (e.g., ³⁹K/⁴¹K), which can be used for tracing potassium in complex systems. | spectroscopyonline.com |
| Matrix-Induced Signal Suppression | Selective Element Removal; Dilution | In samples with high concentrations of other elements (e.g., molybdenum), solvent extraction can be used to selectively remove the interfering matrix before ICP-MS analysis of potassium. | anl.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface Bonding Analysis
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine the elemental composition and chemical bonding states of the top 5-10 nanometers of a material's surface. wikipedia.org This makes it exceptionally well-suited for studying the surface chemistry of this compound, whether in its pure form or as a component in a larger matrix. The technique works by irradiating a sample with a beam of X-rays, which causes the ejection of core-level electrons. micro.org.au By measuring the kinetic energy of these ejected photoelectrons, their binding energy can be calculated, which is unique to each element and its specific chemical environment (i.e., its oxidation state and bonding partners). wikipedia.orgmicro.org.au
For this compound, XPS analysis can provide detailed insights into the integrity and bonding of the Si-C and Si-O linkages. High-resolution XPS spectra of the Si 2p region can distinguish between silicon bonded to carbon (Si-C) and silicon bonded to oxygen (Si-O). elsevier.es Furthermore, subtle shifts in the binding energy, known as chemical shifts, can differentiate between various Si-O environments, such as the Si-O⁻ and Si-O-K⁺ species within the compound, and distinguish them from other forms like silicon dioxide (SiO₂). wikipedia.orgipfdd.de
Similarly, high-resolution scans of the O 1s, C 1s, and K 2p regions provide complementary information. The O 1s spectrum can confirm the presence of Si-O bonds and differentiate them from other oxygen-containing species like adsorbed water or carbonates. elsevier.esresearchgate.net The C 1s spectrum verifies the presence of the methyl group's Si-C bond and distinguishes it from adventitious carbon contamination. researchgate.net The K 2p spectrum confirms the presence and chemical state of potassium, with its characteristic doublet peak (K 2p₃/₂ and K 2p₁/₂) providing a clear signature. researchgate.netthermofisher.com By quantifying the relative atomic concentrations from the peak areas, XPS can also verify the surface stoichiometry of the compound. elsevier.es
| Core Level | Typical Binding Energy Range (eV) | Chemical State Information Derived | Reference |
|---|---|---|---|
| Si 2p | ~99 - 104 eV | Distinguishes Si-C bonds (~101 eV) from Si-O bonds (~102-103 eV) and fully oxidized SiO₂ (~103.5 eV). Chemical shifts indicate the nature of the silicate network. | wikipedia.orgelsevier.es |
| O 1s | ~530 - 534 eV | Identifies non-bridging oxygens in Si-O⁻ or Si-O-K (~532 eV) versus bridging oxygens in a silicate network or SiO₂ (~533 eV). Can also detect surface hydroxyls or water. | elsevier.esresearchwithrutgers.com |
| C 1s | ~283 - 286 eV | Confirms the presence of the methyl group via the Si-C bond (often at a lower binding energy than the main C-C/C-H peak at ~284.8 eV). | elsevier.esresearchgate.net |
| K 2p | ~292 - 296 eV | Confirms the presence of potassium. The K 2p₃/₂ peak appears around 293 eV. Its position can provide information on the ionic interaction with the silicate. | researchgate.netthermofisher.com |
Neutron and X-ray Scattering for Nanostructure Studies
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the structure of matter on a length scale from approximately 1 to 100 nanometers. nih.govhymarc.org They are ideal for studying the self-assembly and aggregation behavior of molecules like this compound in solution or their influence on the nanostructure of a host material. When a beam of X-rays or neutrons passes through a sample, it is scattered by variations in electron density (for X-rays) or scattering length density (for neutrons). researchgate.netiaea.org The resulting scattering pattern provides information about the size, shape, and arrangement of any nanoscale features. nih.gov
For this compound, SAXS and SANS can be used to probe whether the molecules form micelles or other aggregates in aqueous solutions, as has been suggested for some applications. alfa-industry.com The analysis of the scattering data can yield the average size and shape (e.g., spherical, cylindrical) of these aggregates and the average distance between them. nih.govresearchgate.net
Neutron scattering offers unique advantages due to the neutron's sensitivity to light elements, particularly hydrogen, and its ability to distinguish between isotopes like hydrogen (¹H) and deuterium (B1214612) (²H). hymarc.orgepj-conferences.org By selectively replacing the hydrogen atoms on the methyl group of the silanetriolate with deuterium (a technique called contrast variation), SANS can be used to make specific parts of the structure "visible" or "invisible" to the neutrons. This allows for an unambiguous determination of the core-shell structure of a micelle or the precise location of the organic part of the molecule within a larger assembly. epj-conferences.org
Beyond static structures, Quasielastic Neutron Scattering (QENS) can probe dynamic processes, such as the diffusion and rotational motions of the methyl groups, on timescales of picoseconds to nanoseconds. hymarc.orgepj-conferences.org Furthermore, Neutron Diffraction with Isotopic Substitution (NDIS) can provide detailed information on the atomic scale, such as the coordination and hydration structure around the K⁺ ion and the silicate headgroup in solution. nih.gov
| Technique | Probe | Information Obtained | Typical Application for this compound | Reference |
|---|---|---|---|---|
| Small-Angle X-ray Scattering (SAXS) | X-rays | Nanoscale structure (size, shape, spacing) based on electron density contrast. | Characterizing micelle/aggregate formation in solution; analyzing pore structure in a treated material. | nih.govresearchgate.net |
| Small-Angle Neutron Scattering (SANS) | Neutrons | Nanoscale structure based on neutron scattering length density; sensitive to isotopes (H/D). | Determining the core-shell structure of aggregates using H/D contrast variation on the methyl group. | hymarc.orgnih.gov |
| Quasielastic Neutron Scattering (QENS) | Neutrons | Atomic/molecular motions (e.g., diffusion, rotation) on ps-ns timescales. | Studying the localized diffusive and rotational dynamics of the methyl groups. | hymarc.orgepj-conferences.org |
| Neutron Diffraction with Isotopic Substitution (NDIS) | Neutrons | Atomic-scale structure and coordination in liquids and amorphous systems. | Determining the hydration shell structure around the K⁺ ion and the silanetriolate headgroup. | nih.gov |
Q & A
Q. How should researchers conduct a systematic review of this compound’s applications in materials science?
- Methodological Answer: Apply PICOT framework:
- Population : Inorganic polymers.
- Intervention : this compound as a precursor.
- Comparison : Alternative silanols/siloxanes.
- Outcome : Mechanical/thermal properties.
- Time : Long-term stability studies.
Use PRISMA guidelines for literature screening and meta-analysis of structure-property relationships. Highlight gaps in solvent compatibility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
